3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound contains a quinazoline ring substituted with a bromine atom at the 6-position and an amino group at the 2-position, which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Bromination: The quinazoline ring is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 3-[(6-Bromoquinazolin-2-yl)amino]propanal or 3-[(6-Bromoquinazolin-2-yl)amino]propanoic acid.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the amino group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(6-Bromoquinazolin-4-yl)(ethyl)amino]ethan-1-ol: This compound has a similar quinazoline ring structure but differs in the position of the bromine atom and the substituent on the amino group.
3-[(6-Chloroquinazolin-2-yl)amino]propan-1-ol: This compound has a chlorine atom instead of a bromine atom at the 6-position of the quinazoline ring.
Uniqueness
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol is unique due to the specific positioning of the bromine atom and the propanol chain, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H12BrN3O |
---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
3-[(6-bromoquinazolin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H12BrN3O/c12-9-2-3-10-8(6-9)7-14-11(15-10)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,14,15) |
InChI Key |
ZCBPKNTZFVDMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.